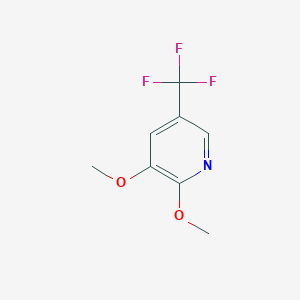

2,3-Dimethoxy-5-(trifluoromethyl)pyridine

Description

Significance of Fluorine and Trifluoromethyl Moieties in Heterocyclic Chemistry

The introduction of fluorine atoms or trifluoromethyl (-CF3) groups into heterocyclic structures is a highly effective strategy for modulating the physicochemical properties of a molecule. mdpi.comnih.gov The trifluoromethyl group, in particular, offers a unique combination of characteristics that are highly sought after in the development of bioactive compounds. wechemglobal.com

One of the primary advantages of the -CF3 group is its strong electron-withdrawing nature, which can significantly influence the acidity and basicity of nearby functional groups, thereby affecting how a molecule interacts with biological targets. mdpi.com Furthermore, the substitution of a methyl group (-CH3) with a bioisosteric trifluoromethyl group can block metabolic oxidation at that position. wikipedia.org The carbon-fluorine bond is exceptionally strong, lending high metabolic stability to the molecule, which can lead to an increased half-life and reduced drug load in pharmaceutical applications. mdpi.com

| Property | Description | Impact on Bioactive Molecules |

| High Electronegativity | The fluorine atoms strongly pull electron density, making the -CF3 group a potent electron-withdrawing substituent. | Can alter the pKa of nearby functional groups, influencing hydrogen bonding and electrostatic interactions with biological targets. mdpi.comwikipedia.org |

| Metabolic Stability | The carbon-fluorine bond is one of the strongest in organic chemistry. | Protects the molecule from metabolic degradation, increasing its half-life and bioavailability. mdpi.comwechemglobal.com |

| Increased Lipophilicity | The -CF3 group is more lipophilic than a methyl group. | Enhances the ability of a molecule to cross cellular membranes, improving absorption and distribution. mdpi.com |

| Steric Effects | The -CF3 group is sterically larger than a hydrogen atom and is often used as a bioisostere for groups like chlorine or methyl. | Can improve binding affinity and selectivity for a specific biological target by occupying binding pockets more effectively. mdpi.com |

Overview of Pyridine (B92270) Scaffold in Advanced Chemical Sciences

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govrsc.org Its structure is present in a vast number of natural products, including essential vitamins like niacin and pyridoxine, as well as in thousands of synthetic pharmaceuticals and agrochemicals. nih.gov

The versatility of the pyridine scaffold stems from several key features. The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts basicity, allowing for the formation of salts which can improve the solubility of drug candidates. proquest.comenpress-publisher.com The aromatic nature of the ring provides a rigid framework for the attachment of various functional groups, and its electronic properties can be tuned through substitution. proquest.com Pyridine and its derivatives are fundamental components in the synthesis of a wide array of functionalized molecules used in fields ranging from pharmaceuticals to materials science. acs.orglookchem.comresearchgate.net The adaptability of the pyridine ring allows chemists to systematically modify its structure to optimize biological activity and physicochemical properties. enpress-publisher.com This has led to the development of numerous successful drugs and crop protection agents. nih.govresearchgate.net

Position and Role of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine within the Fluorinated Pyridine Landscape

While the broader class of trifluoromethylpyridines has been extensively studied and utilized, specific information on this compound is sparse in publicly accessible scientific literature. Its existence is confirmed by its availability from chemical suppliers, which indicates its use as a building block or intermediate in chemical synthesis.

Based on its structure, this compound can be recognized as a highly functionalized pyridine ring. It possesses the key trifluoromethyl group, known to enhance metabolic stability and lipophilicity. Additionally, the two methoxy (B1213986) groups (-OCH3) are electron-donating and can influence the reactivity of the pyridine ring, potentially directing further chemical transformations.

Given the well-documented importance of related compounds, it is plausible that this compound serves as a specialized intermediate for creating more complex molecules in the pharmaceutical or agrochemical sectors. For instance, compounds with similar substitution patterns, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), are crucial intermediates for a range of high-efficiency fungicides and insecticides. researchgate.net Likewise, other methoxy-trifluoromethylpyridine derivatives are valued as intermediates for herbicides and pharmaceuticals. researchgate.net The unique combination of dimethoxy and trifluoromethyl substituents on this pyridine scaffold suggests it is designed for specific, targeted syntheses where these particular electronic and steric properties are required. However, without dedicated research publications or patents detailing its application, its precise role and position within the fluorinated pyridine landscape remain largely undocumented in the public domain.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-5(8(9,10)11)4-12-7(6)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZKUUOTWBKZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Introducing the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group onto a pyridine (B92270) ring is a critical step in the synthesis of 2,3-dimethoxy-5-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the CF3 group significantly influences the chemical and physical properties of the resulting molecule. Several key strategies have been developed for this purpose, each with its own advantages and limitations.

Chlorine/Fluorine Exchange Reactions on Pyridine Precursors

One of the most established and industrially viable methods for introducing a trifluoromethyl group is through a halogen exchange (HALEX) reaction, specifically a chlorine/fluorine exchange on a trichloromethyl-substituted pyridine precursor. researchgate.netwikipedia.org This process typically involves the synthesis of a 5-(trichloromethyl)pyridine derivative, which is then subjected to fluorination.

A common starting material for this route is 3-picoline, which can be chlorinated to introduce chlorine atoms onto the pyridine ring and the methyl group. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be synthesized and subsequently fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). researchgate.netresearchgate.net The fluorination is often carried out using anhydrous hydrogen fluoride (B91410) (HF) or other fluorinating agents like antimony trifluoride (SbF3), a method first reported by Swarts. researchgate.net The reaction can be performed in either the liquid or vapor phase, with the latter often being preferred for industrial-scale production due to its efficiency. researchgate.netwikipedia.org

| Precursor | Fluorinating Agent | Product | Reference |

| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous Hydrogen Fluoride (HF) | 2,3-dichloro-5-(trifluoromethyl)pyridine | researchgate.netresearchgate.net |

| Benzotrichloride | Antimony Trifluoride (SbF3) | Benzotrifluoride | researchgate.net |

Undesirable by-products, such as 2-fluoro-pyridine compounds, can sometimes form during these reactions. Methods have been developed to convert these by-products back to the desired chlorinated analogues by reacting them with a chlorinated-(trichloromethyl)pyridine. google.comresearchgate.net

Pyridine Ring Construction Utilizing Trifluoromethyl-Containing Building Blocks

An alternative and highly versatile approach involves the construction of the pyridine ring itself from acyclic precursors that already contain the trifluoromethyl group. researchgate.netwikipedia.orgnih.gov This "building block" strategy allows for the synthesis of a wide variety of trifluoromethylpyridine isomers that may be difficult to access through other methods. nih.gov

This methodology, often involving cyclocondensation reactions, assembles the pyridine ring from smaller, readily available fluorinated molecules. nih.gov Common trifluoromethyl-containing building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride wikipedia.orgnih.gov

These building blocks can be reacted with other components, such as enamines or compounds containing an active methylene (B1212753) group, in the presence of a catalyst to construct the desired pyridine ring with the trifluoromethyl group in the desired position. nih.gov This method is particularly useful for producing insecticides like Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine structure prepared via a condensation reaction with a trifluoromethyl-containing building block. nih.gov

Direct Trifluoromethylation Techniques and Reagents

Direct C-H trifluoromethylation of the pyridine ring has emerged as a powerful tool for introducing the CF3 group in a more direct and often late-stage fashion. arkat-usa.orgnih.govresearchgate.net These methods can be broadly categorized into radical, nucleophilic, and electrophilic trifluoromethylation.

For pyridine derivatives, regioselectivity is a key challenge. Nucleophilic trifluoromethylation methods have been developed that show selectivity for the 2- and 4-positions of the pyridine ring. researchgate.net However, trifluoromethylation at the 3-position has proven to be more challenging. researchgate.net

Recent advancements have focused on achieving regioselective direct C-H trifluoromethylation. One such strategy involves the activation of the pyridine ring. For example, an N-methylpyridine quaternary ammonium (B1175870) activation strategy has been developed that allows for highly efficient and regioselective direct C-H trifluoromethylation. arkat-usa.orgnih.gov In this method, pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to yield a variety of trifluoromethylpyridines in good yields and with excellent regioselectivity. arkat-usa.orgnih.gov

Another approach to achieve 3-position-selective trifluoromethylation involves the nucleophilic activation of pyridine and quinoline (B57606) derivatives through hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate using reagents like the Togni Reagent I. researchgate.netnih.gov

| Reagent/Method | Position of Trifluoromethylation | Reference |

| N-methylpyridine quaternary ammonium activation with CF3COOH/Ag2CO3 | Regioselective | arkat-usa.orgnih.gov |

| Hydrosilylation followed by electrophilic trifluoromethylation (e.g., Togni Reagent I) | 3-position | researchgate.netnih.gov |

Synthetic Routes for the Dimethoxy Pyridine Core

The construction of the 2,3-dimethoxy substituted pyridine core is another pivotal aspect of the synthesis. Achieving the desired regiochemistry is crucial and can be accomplished through various synthetic pathways.

Introduction of Methoxy (B1213986) Functionalities

The introduction of methoxy groups onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) reactions, where a suitable leaving group, such as a halogen, is displaced by a methoxide (B1231860) source. ntu.edu.sg The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen and the presence of other activating or deactivating groups on the ring.

The synthesis of 2,3-dimethoxypyridine (B17369) can be envisioned starting from a dihalopyridine, such as 2,3-dichloropyridine. The stepwise substitution of the chlorine atoms with methoxide can be controlled by carefully selecting the reaction conditions. The chlorine atom at the 2-position of a pyridine ring is generally more susceptible to nucleophilic attack than one at the 3-position. This difference in reactivity can be exploited for the regioselective introduction of the first methoxy group.

Alternatively, a precursor like 2-chloro-3-methoxypyridine (B1581833) can be subjected to a second methoxylation step to yield the desired 2,3-dimethoxy product. The synthesis of 2-chloro-3-methoxypyridine itself can be achieved through various methods, including the chlorination of 3-methoxypyridine (B1141550). harvard.edu

Regioselective Synthesis of 2,3-Dimethoxy Substituted Pyridines

Achieving the specific 2,3-dimethoxy substitution pattern with high regioselectivity often requires multi-step synthetic sequences or the use of directing groups.

One potential route involves the synthesis of 2,3-dihydroxypyridine, followed by a double O-methylation. The synthesis of 5-chloro-2,3-dihydroxypyridine has been reported starting from 2-amino-5-chloropyridine (B124133) through a series of diazotization, nitration, reduction, and a final diazotization step. researchgate.net The hydroxyl groups can then be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Another powerful strategy for the regioselective functionalization of pyridines is directed ortho-metalation (DoM). google.com In this approach, a directing group on the pyridine ring directs the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile. For instance, a 3-methoxypyridine could potentially be metalated at the 2-position, followed by the introduction of a second methoxy group, although the directing ability of a methoxy group at the 3-position needs to be carefully considered in relation to other possible sites of deprotonation. Studies on the lithiation of 3-methoxypyridine have shown that metalation can occur at the 2-position under kinetic control. researchgate.netharvard.edu

The "halogen dance" reaction, a base-catalyzed isomerization of halopyridines, can also be employed to access less common substitution patterns that can then be further functionalized. nih.gov For example, a readily available dihalopyridine could be rearranged to a different isomer, which upon selective methoxylation could lead to the desired 2,3-dimethoxy pyridine core.

| Starting Material | Key Transformation(s) | Product | Reference |

| 2-Amino-5-chloropyridine | Diazotization, Nitration, Reduction, Diazotization | 5-Chloro-2,3-dihydroxypyridine | researchgate.net |

| 3-Methoxypyridine | Directed ortho-metalation at C2, followed by methoxylation | 2,3-Dimethoxypyridine (potential) | researchgate.netharvard.edu |

| 2,3-Dichloropyridine | Stepwise nucleophilic substitution with methoxide | 2,3-Dimethoxypyridine | ntu.edu.sg |

Convergent and Divergent Synthesis Approaches for this compound

The synthesis of this compound is primarily achieved through a linear multi-step sequence rather than convergent or divergent strategies, which are less commonly reported for this specific molecule. The main approach involves the initial synthesis of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic substitution to introduce the methoxy groups.

The most prevalent pathway to this compound relies on the synthesis of the crucial precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). DCTF is a significant intermediate in the production of various agrochemicals. nih.gov Several multi-step methods for the synthesis of DCTF have been developed, starting from readily available materials.

One common industrial method begins with 2-chloro-5-(chloromethyl)pyridine (B46043). This process involves a series of chlorination and fluorination reactions. A detailed patent describes a method that includes the following steps:

Chlorination of the methyl group of 2-chloro-5-(chloromethyl)pyridine to yield 2-chloro-5-(trichloromethyl)pyridine (B1585791). google.com

Subsequent on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine to produce 2,3-dichloro-5-(trichloromethyl)pyridine. The use of a catalyst such as antimony trichloride (B1173362) is reported to facilitate this step. google.com

Fluorination of the trichloromethyl group of 2,3-dichloro-5-(trichloromethyl)pyridine using a fluorinating agent like hydrogen fluoride to give the desired 2,3-dichloro-5-(trifluoromethyl)pyridine. google.comgoogle.com

The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine can then be converted to this compound through a nucleophilic aromatic substitution reaction with sodium methoxide. This final step displaces the two chlorine atoms with methoxy groups.

Another established route to DCTF starts from 3-picoline (3-methylpyridine). nih.gov This process generally involves:

Chlorination of the methyl group and the pyridine ring, which can be performed in a stepwise or simultaneous vapor-phase reaction. nih.govjst.go.jp

Fluorination of the resulting trichloromethyl group to a trifluoromethyl group. nih.gov

The reaction conditions for these transformations are often harsh, involving high temperatures and corrosive reagents, necessitating specialized industrial equipment.

A review of synthetic routes for DCTF highlights several starting materials and key transformations, as summarized in the table below. alfa-chemical.com

| Starting Material | Key Intermediates | Final Precursor |

| 2-chloro-5-(chloromethyl)pyridine | 2-chloro-5-(trichloromethyl)pyridine, 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 3-picoline | 3-(trichloromethyl)pyridine, various chlorinated picolines | 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine | - | 2,3-dichloro-5-(trifluoromethyl)pyridine |

Catalytic Methodologies in Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps leading to this compound and its precursors.

While the final step of converting 2,3-dichloro-5-(trifluoromethyl)pyridine to the target dimethoxy compound is typically a nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of C-O bonds in related systems. Copper-catalyzed methoxylation of (hetero)aryl halides, for instance, has been developed as a highly efficient method. researchgate.net Such a catalytic system, potentially using a copper(II) salt with a bipyridine ligand, could be a viable approach for the methoxylation of the DCTF intermediate, possibly under milder conditions than traditional SNAr reactions.

The choice of metal and ligand is critical in these catalytic cycles. Halide ligands on transition metal catalysts can significantly influence the reactivity and selectivity of the complex. nih.gov For the methoxylation of a dihalopyridine, careful selection of the catalyst system would be necessary to control the degree of substitution and avoid side reactions.

The synthesis of the DCTF precursor often employs catalysts to improve reaction rates and yields. For the on-ring chlorination of 2-chloro-5-(trichloromethyl)pyridine, antimony trichloride has been used as an effective catalyst. google.com In the fluorination of the trichloromethyl group, metal halides such as iron(III) chloride or iron(III) fluoride can be used to catalyze the halogen exchange reaction with hydrogen fluoride. google.comgoogleapis.com

Furthermore, recent advances in C-H functionalization offer potential catalytic routes for the late-stage modification of pyridine rings. acs.orgrsc.org While not yet applied to the synthesis of this compound, these methods could, in principle, allow for the direct introduction of functional groups onto a pre-formed pyridine core, thereby offering more convergent synthetic strategies in the future.

Optimization of Reaction Conditions and Efficiency

The optimization of reaction conditions is paramount for the industrial production of this compound, primarily by enhancing the yield and purity of the 2,3-dichloro-5-(trifluoromethyl)pyridine intermediate.

In the multi-step synthesis of DCTF from 2-chloro-5-(chloromethyl)pyridine, several parameters can be optimized. A patent discloses that the use of antimony trichloride as a catalyst for the on-ring chlorination step can reduce the production period. google.com The optimization of the fluorination step involves controlling the reaction temperature and the molar ratio of hydrogen fluoride to the trichloromethylpyridine substrate. google.comgoogle.com The table below summarizes key reaction parameters that are often optimized in the synthesis of DCTF.

| Reaction Step | Key Parameters for Optimization |

| Methyl Group Chlorination | Temperature, chlorine flow rate, reaction time, UV initiation |

| On-Ring Chlorination | Catalyst (e.g., SbCl₃), catalyst loading, temperature, reaction time |

| Fluorination (Halex Reaction) | Fluorinating agent (e.g., HF), catalyst (e.g., FeCl₃), temperature, pressure |

| Purification | Distillation conditions, pH adjustment during workup |

For the final nucleophilic aromatic substitution step to form this compound, optimization would focus on the reaction temperature, the choice of solvent (typically a polar aprotic solvent to facilitate the reaction), and the stoichiometry of the sodium methoxide. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic attack, but controlling the reaction to achieve complete disubstitution without side reactions is crucial for high efficiency.

Elucidation of Reactivity and Reaction Mechanisms

Electronic and Steric Effects of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine nucleus in 2,3-Dimethoxy-5-(trifluoromethyl)pyridine is a consequence of the cumulative electronic and steric influences of its substituents. The nitrogen heteroatom itself imparts a degree of electron deficiency to the ring, which is further modulated by the attached methoxy (B1213986) and trifluoromethyl groups.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.comnih.gov Its presence at the C-5 position of the pyridine ring significantly enhances the electrophilic character of the molecule. This effect is primarily inductive, pulling electron density away from the aromatic system. nih.gov

This withdrawal of electron density has several key consequences:

Increased Ring Deactivation: The pyridine ring, already less reactive than benzene (B151609) towards electrophiles, is further deactivated. uoanbar.edu.iq This makes electrophilic aromatic substitution reactions considerably more difficult to achieve.

Enhanced Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the ring protons, making them more susceptible to deprotonation by strong bases.

Activation towards Nucleophilic Attack: By reducing electron density, the -CF3 group makes the pyridine ring more susceptible to attack by nucleophiles, particularly at positions ortho and para to it. nih.gov

The steric profile of the trifluoromethyl group is relatively compact, but its electronic influence is the dominant factor in modulating the ring's reactivity. mdpi.comnih.gov

| Property | Description | Impact on Pyridine Ring |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Decreases electron density, enhances electrophilicity |

| Resonance Effect | Weakly deactivating (no significant resonance) | Minimal contribution compared to inductive effect |

| Hammett Constant (σp) | ~0.54 nih.gov | Quantifies strong electron-withdrawing nature |

In contrast to the trifluoromethyl group, the two methoxy (-OCH3) groups at the C-2 and C-3 positions are electron-donating. Their primary influence is through the resonance effect (+R), where the lone pairs on the oxygen atoms can donate electron density into the pyridine ring. This donation partially counteracts the electron-withdrawing effects of both the nitrogen heteroatom and the trifluoromethyl group.

The key impacts of the methoxy groups include:

Directing Effects: Methoxy groups are ortho, para-directing for electrophilic aromatic substitution. However, given the strong deactivation of the ring, this effect is less pronounced. More significantly, they can act as directing groups for processes like ortho-metallation. ntu.edu.sg

Activation of Specific Positions: The electron donation from the methoxy groups increases the nucleophilicity of the ring, particularly at the C-4 and C-6 positions, which are para and ortho, respectively, to the C-3 methoxy group.

Role as Leaving Groups: Methoxy groups, particularly at the C-2 and C-4 positions of a pyridine ring, can themselves be targets for nucleophilic substitution, being displaced by stronger nucleophiles. ntu.edu.sg

The steric bulk of the methoxy groups at adjacent positions (C-2 and C-3) can also influence the approach of reagents, potentially hindering reactions at these sites or the neighboring C-4 position.

Types of Chemical Reactions

The substituted pyridine ring of this compound undergoes a range of reactions characteristic of electron-deficient aromatic systems, with the regioselectivity and feasibility of these reactions being a direct outcome of the competing electronic effects of its substituents.

Electrophilic aromatic substitution (EAS) on the pyridine ring is inherently difficult due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqwikipedia.org This deactivation is exacerbated by the tendency of the nitrogen to be protonated in the acidic conditions often required for EAS, creating a positively charged pyridinium (B92312) ion that is even more deactivated. uoanbar.edu.iq

In this compound, the powerful electron-withdrawing -CF3 group further deactivates the ring, making EAS reactions extremely challenging. While the methoxy groups are activating, their effect is generally insufficient to overcome the combined deactivation from the nitrogen atom and the -CF3 group. If a reaction were to occur under very harsh conditions, substitution would be predicted to occur at the C-4 or C-6 positions, which are ortho/para to the activating methoxy groups and meta to the deactivating trifluoromethyl group.

| Factor | Influence | Overall Effect on Reactivity |

|---|---|---|

| Pyridine Nitrogen | Inductive withdrawal (-I), protonation under acidic conditions | Strong Deactivation |

| Trifluoromethyl Group (-CF3) | Strong inductive withdrawal (-I) | Strong Deactivation |

| Methoxy Groups (-OCH3) | Resonance donation (+R) | Moderate Activation (counteracted by deactivating groups) |

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), especially at the C-2 and C-4 positions (ortho and para to the nitrogen). echemi.comstackexchange.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. echemi.comstackexchange.com

The presence of the electron-withdrawing -CF3 group at C-5 further activates the ring for nucleophilic attack. In this compound, the most likely positions for nucleophilic attack on the ring itself (displacing a hydrogen atom, as in a Chichibabin-type reaction) would be the C-4 and C-6 positions. These positions are activated by being para and ortho, respectively, to the nitrogen atom and are also ortho and para to the strongly electron-withdrawing -CF3 group.

More commonly, a pre-existing leaving group on the ring would be displaced. For instance, if a halogen were present at the C-2, C-4, or C-6 positions, it would be readily displaced by a nucleophile. It is also possible for the methoxy group at the C-2 position to be displaced by a very strong nucleophile, as this position is highly activated towards nucleophilic attack. ntu.edu.sgnih.gov Displacement at the C-3 position is much less favorable as the negative charge in the intermediate cannot be delocalized onto the ring nitrogen. echemi.comstackexchange.com

The methoxy groups in this compound can undergo O-demethylation to yield the corresponding hydroxypyridines. This transformation typically requires harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). The reaction proceeds via nucleophilic attack of the conjugate base (e.g., Br-) on the methyl group of the protonated ether, in an SN2-type mechanism.

Given the presence of two methoxy groups, selective demethylation can be challenging. The C-2 methoxy group might be slightly more reactive towards demethylation due to electronic effects from the adjacent ring nitrogen. These resulting hydroxypyridines can exist in equilibrium with their pyridone tautomers, which can significantly alter the subsequent reactivity of the molecule.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most stable functional groups in organic chemistry due to the high bond energy of the carbon-fluorine bond. ccspublishing.org.cn However, its transformation is achievable under various conditions, leading to valuable chemical intermediates. Key reactions involving the -CF3 group on aromatic systems analogous to this compound include hydrolysis, reductive defluorination, and radical reactions.

Hydrolysis to Carboxylic Acid: The complete hydrolysis of a trifluoromethyl group to a carboxylic acid (-COOH) is a fundamental transformation. This reaction typically requires harsh conditions, such as the use of Brønsted superacids (e.g., trifluoromethanesulfonic acid, CF3SO3H) or fuming sulfuric acid. nih.govnih.gov For trifluoromethylphenols, hydrolysis can also occur under strongly basic conditions, a reaction facilitated by the electron-donating character of the phenolate (B1203915) ion. rsc.orgchemrxiv.org Given the presence of electron-donating methoxy groups on the pyridine ring, base-mediated hydrolysis might be feasible, although likely requiring forcing conditions. The acid-catalyzed pathway proceeds through the stepwise replacement of fluorine atoms with hydroxyl groups. nih.gov

Reductive Defluorination and C-H Bond Formation: The -CF3 group can be partially or fully reduced. Selective mono-defluorination to a difluoromethyl (-CHF2) group or complete reduction to a methyl (-CH3) group can be achieved using various reagents. These transformations often proceed via radical intermediates or anionic species. ccspublishing.org.cn For instance, electrochemical reduction or the use of potent reducing agents like samarium(II) iodide can initiate a single-electron transfer to the trifluoromethylarene, leading to a radical anion that expels a fluoride (B91410) ion. ccspublishing.org.cnchinesechemsoc.org Hydrosilanes in the presence of alkoxides have also been shown to reductively cleave the Ar-CF3 bond in 2-trifluoromethylpyridines. researchgate.net

Formation of Difluoroalkenes and Other Derivatives: Partial defluorination can lead to the formation of difluoro-substituted intermediates that can be trapped by nucleophiles or undergo elimination. Base-promoted elimination from an aromatic trifluoromethyl substituent can generate a difluoro-p-quinomethide, which can be trapped by intramolecular nucleophiles. nih.gov While not directly applicable to the title compound, this illustrates a pathway for forming new C-C or C-heteroatom bonds at the site of the original -CF3 group.

The table below summarizes key transformations applicable to the trifluoromethyl group on aromatic systems.

| Transformation | Reagents and Conditions | Product Functional Group | Reference(s) |

| Hydrolysis | Fuming H₂SO₄/H₃BO₃ or CF₃SO₃H | Carboxylic Acid (-COOH) | nih.govnih.gov |

| Reductive Defluorination | Electrochemical reduction, SmI₂, Hydrosilanes/Alkoxides | Difluoromethyl (-CHF₂) or Methyl (-CH₃) | ccspublishing.org.cnchinesechemsoc.orgresearchgate.net |

| Defluorinative Functionalization | Base-promoted elimination with nucleophilic trap | Difluoromethyl-substituted heterocycles | nih.gov |

Detailed Mechanistic Pathways of Key Reactions

Understanding the mechanistic pathways of these transformations is crucial for predicting reactivity and controlling reaction outcomes. The mechanisms are generally initiated by activating the highly stable C-F bond.

Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis of an aromatic -CF3 group in a superacid medium is proposed to occur through a carbocationic pathway. nih.gov The mechanism involves the following key steps:

Protonation: A fluorine atom is protonated by the superacid, forming a good leaving group (-FH-).

Carbocation Formation: Loss of a hydrogen fluoride (HF) molecule generates a highly electrophilic difluoro(aryl)methyl carbocation. The stability of this carbocation is a critical factor; in the case of this compound, the carbocation at the 5-position would receive some stabilization from the methoxy groups through resonance. nih.gov

Nucleophilic Attack: A weak nucleophile present in the medium, such as H₂SO₄ or residual water, attacks the carbocation.

Repeat and Hydrolyze: The sequence of protonation, HF loss, and nucleophilic attack is repeated, ultimately forming an acyl fluoride intermediate (Ar-C(O)F), which readily hydrolyzes to the final carboxylic acid. nih.gov

Mechanism of Reductive Defluorination: Reductive pathways typically involve radical or anionic intermediates and avoid the formation of high-energy carbocations. ccspublishing.org.cn A common mechanism initiated by a single-electron transfer (SET) is as follows:

Electron Transfer: A reducing agent donates a single electron to the trifluoromethylaromatic compound, forming a radical anion intermediate. chinesechemsoc.org

Fluoride Elimination: The radical anion is unstable and rapidly fragments, eliminating a fluoride ion (F⁻) to generate a difluoro(aryl)methyl radical (Ar-CF₂•). ccspublishing.org.cn

Further Reaction: This radical intermediate can undergo several subsequent reactions. It can be further reduced by another electron to form a difluoro(aryl)methyl anion (Ar-CF₂⁻), which is then quenched by a proton source (like water) to yield the difluoromethyl product (Ar-CHF₂). chinesechemsoc.org Alternatively, the radical could participate in C-C bond-forming reactions.

Kinetic and Thermodynamic Considerations

The transformations of the trifluoromethyl group are governed by significant kinetic and thermodynamic barriers.

Thermodynamic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 110 kcal/mol for an Ar-CF3 group. chinesechemsoc.org This inherent thermodynamic stability means that significant energy input is required to initiate C-F bond cleavage. Consequently, reactions involving the transformation of the -CF3 group are often thermodynamically challenging and may require harsh conditions or highly reactive reagents to proceed. nih.govccspublishing.org.cn

Kinetic Barriers: The high strength of the C-F bond translates to a high activation energy (Ea) for its cleavage, making these reactions kinetically slow. Several factors influence the reaction kinetics:

Intermediate Stability: The rate of reaction is heavily dependent on the stability of the intermediates formed. For acid-catalyzed hydrolysis, the stability of the transient difluoromethyl carbocation is crucial. Electron-donating groups, such as the methoxy groups in this compound, can stabilize this positive charge through resonance, potentially accelerating the reaction compared to an unsubstituted trifluoromethylpyridine. nih.gov

Stepwise Defluorination: A notable kinetic aspect is that the C-F bond strength tends to decrease with successive defluorination steps (BDE of Ar-CF3 > Ar-CHF2 > Ar-CH2F). This can make it difficult to stop the reaction at an intermediate stage, such as the difluoromethyl derivative, often leading to exhaustive defluorination or a mixture of products. ccspublishing.org.cnresearchgate.net

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving the trifluoromethyl group depend entirely on the reaction mechanism and whether a stereocenter is present or formed during the process.

For this compound itself, the trifluoromethyl carbon is not a stereocenter. Transformations of this group would only have stereochemical implications if a new chiral center is created in the process.

Reactions Involving Planar Intermediates: Mechanistic pathways that proceed through planar sp²-hybridized intermediates, such as the difluoro(aryl)methyl carbocation (in acid-catalyzed hydrolysis) or the difluoro(aryl)methyl radical (in reductive defluorination), will result in a loss of any pre-existing stereochemistry at that carbon center. If a new stereocenter is subsequently formed by the addition of a nucleophile or another group to this planar intermediate, the product will typically be a racemic mixture, unless a chiral reagent, catalyst, or auxiliary is employed to control the facial selectivity of the attack. youtube.comyoutube.com

Asymmetric Transformations: It is possible to achieve stereoselectivity in reactions involving the trifluoromethyl group. For example, the asymmetric defluoroallylation of 4-trifluoromethylpyridines has been reported, where a new chiral center is created with high enantioselectivity. This is achieved by using a chiral catalyst that controls the approach of the reactants. Such stereoselective reactions are of high value in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Sₙ2-type Reactions: A direct bimolecular nucleophilic substitution (Sₙ2) at the carbon of the trifluoromethyl group is extremely rare due to the poor leaving group ability of fluoride and the steric hindrance of the other two fluorine atoms. If such a reaction were to occur, it would proceed with a predictable inversion of configuration at the carbon center, a hallmark of the Sₙ2 mechanism.

Sophisticated Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. The pyridine (B92270) ring contains two protons, H-4 and H-6.

Aromatic Protons: The proton at the C-6 position (H-6) would likely appear as a doublet, being adjacent to the nitrogen atom and coupled to the H-4 proton. The proton at the C-4 position (H-4) would also be expected to appear as a doublet due to coupling with H-6. The strong electron-withdrawing effect of the trifluoromethyl group at C-5 and the influence of the adjacent nitrogen atom would shift these protons downfield. H-6 is anticipated to be the most downfield signal.

Methoxy Protons: The two methoxy groups (-OCH₃) at the C-2 and C-3 positions are chemically non-equivalent and are therefore expected to produce two separate sharp singlets. Each singlet would integrate to three protons.

The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 | ~8.2 - 8.5 | Doublet (d) |

| H-4 | ~7.5 - 7.8 | Doublet (d) |

| C2-OCH₃ | ~4.0 - 4.2 | Singlet (s) |

| C3-OCH₃ | ~3.9 - 4.1 | Singlet (s) |

Predicted ¹H NMR data for this compound.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would feature eight distinct signals.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the attached substituents and the ring nitrogen. The carbons attached to the electronegative oxygen atoms (C-2 and C-3) and the nitrogen atom would appear significantly downfield. The carbon bearing the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The C-4 and C-6 carbons will also exhibit smaller couplings to the fluorine atoms (²JCF and ³JCF, respectively).

Trifluoromethyl Carbon: The carbon of the -CF₃ group will be observed as a prominent quartet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 270-280 Hz.

Methoxy Carbons: The two methoxy carbons will appear as sharp singlets in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | ~155 - 160 | - |

| C-3 | ~145 - 150 | Small (⁴JCF) |

| C-4 | ~135 - 140 | Quartet (³JCF ≈ 3-5 Hz) |

| C-5 | ~120 - 125 | Quartet (²JCF ≈ 30-40 Hz) |

| C-6 | ~140 - 145 | Quartet (³JCF ≈ 3-5 Hz) |

| -CF₃ | ~122 - 126 | Quartet (¹JCF ≈ 270-280 Hz) |

| C2-OCH₃ | ~55 - 60 | - |

| C3-OCH₃ | ~55 - 60 | - |

Predicted ¹³C NMR data for this compound.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the spectrum is expected to show a single sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift of the -CF₃ group on a pyridine ring typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃.

To unambiguously confirm the structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be expected to show a cross-peak connecting the H-4 and H-6 signals, confirming their connectivity through three bonds on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the protons of each methoxy group with their respective methoxy carbon signals. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations would include:

The H-6 proton showing correlations to C-2, C-4, and C-5.

The H-4 proton showing correlations to C-2, C-5, C-6, and the C-3 carbon.

The methoxy protons at C-2 showing a strong correlation to the C-2 carbon.

The methoxy protons at C-3 showing a strong correlation to the C-3 carbon. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy examines the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is a powerful tool for identifying the functional groups within a molecule.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H bonds of the two methoxy groups would produce strong absorptions in the 2850-3000 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The stretching vibrations of the pyridine ring itself would result in several sharp bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands in the spectrum would be due to the C-F stretching vibrations of the trifluoromethyl group. These typically appear as very strong absorptions in the 1100-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl-ether methoxy groups would be visible in the 1000-1250 cm⁻¹ region, potentially overlapping with the C-F bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

| C-O Stretch (Aryl Ether) | 1000 - 1250 | Strong |

Predicted FT-IR absorption bands for this compound.

Fourier-Transform Raman (FT-Raman) Spectral Interpretation

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, yielding a specific fingerprint based on its structure. For this compound, a theoretical FT-Raman spectrum would be dominated by vibrations associated with the pyridine ring, the methoxy groups, and the trifluoromethyl group.

Key Raman bands would be expected in the following regions:

Pyridine Ring Vibrations: The pyridine ring stretching modes typically appear as strong bands in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric radial expansion and contraction of the entire ring, is a characteristic sharp and intense band, often found near 1000 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would be observed at lower wavenumbers.

Methoxy Group Vibrations: The C-O stretching vibrations of the two methoxy groups would likely produce strong bands in the 1200-1000 cm⁻¹ region. The asymmetric and symmetric stretching of the O-CH₃ bonds and various bending and rocking modes would also be present.

Trifluoromethyl Group Vibrations: The CF₃ group has several characteristic vibrations. The symmetric and asymmetric C-F stretching modes are typically very strong in the infrared spectrum but can also appear with variable intensity in the Raman spectrum, usually in the 1350-1100 cm⁻¹ range. CF₃ bending (scissoring and rocking) modes would be found at lower frequencies.

An interactive table representing a hypothetical set of significant Raman bands for this molecule, based on data from similar compounds, is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | ~3050 | Medium |

| Pyridine Ring Stretch | ~1590 | Strong |

| Pyridine Ring Stretch | ~1480 | Medium-Strong |

| CF₃ Asymmetric Stretch | ~1310 | Medium |

| C-O-C Asymmetric Stretch | ~1260 | Strong |

| CF₃ Symmetric Stretch | ~1150 | Medium |

| Pyridine Ring Breathing | ~1030 | Strong |

| C-O-C Symmetric Stretch | ~1010 | Medium |

Note: This data is illustrative and based on general spectroscopic principles, not on experimental measurement of the title compound.

Normal Mode Analysis and Vibrational Assignments

A definitive assignment of the observed vibrational bands to specific atomic motions (normal modes) requires a theoretical approach, typically using Density Functional Theory (DFT) calculations. researchgate.net By creating a computational model of this compound, its equilibrium geometry can be determined, and its vibrational frequencies can be calculated.

The process involves:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy state.

Frequency Calculation: Vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies are often systematically higher than experimental values and are corrected using a scaling factor.

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. This allows for an unambiguous assignment of spectral bands, such as "pyridine ring C=C stretch (40%) + C-H in-plane bend (35%)".

Studies on related substituted pyridines have shown that substituents like methoxy and trifluoromethyl groups can couple electronically and vibrationally with the pyridine ring, leading to shifts in the characteristic ring mode frequencies. researchgate.net The two methoxy groups at the 2 and 3 positions would break the molecule's symmetry, making all vibrational modes theoretically active in both Raman and infrared spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₈F₃NO₂), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

Formula: C₈H₈F₃NO₂

Monoisotopic Mass: 223.0499 u

An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the elemental composition. For instance, HRMS analysis of the related isomer 2-methoxy-3-(trifluoromethyl)pyridine (B55313) (C₇H₆F₃NO) showed a measured mass of 177.0403 against a calculated mass of 177.0401, demonstrating the high accuracy of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, GC would show a single peak, confirming its purity. The mass spectrometer would then provide the fragmentation pattern upon electron ionization (EI).

The fragmentation pattern is a reproducible fingerprint. Key fragmentation pathways for this molecule would likely involve:

Loss of a Methyl Radical: Cleavage of a methoxy group to lose a methyl radical (•CH₃, 15 u), resulting in a fragment at [M-15]⁺. This is a common fragmentation for methoxy-substituted aromatics.

Loss of Formaldehyde (B43269): Elimination of formaldehyde (CH₂O, 30 u) from a methoxy group, leading to a fragment at [M-30]⁺.

Loss of Carbon Monoxide: Following the loss of a methyl radical, the resulting ion could lose carbon monoxide (CO, 28 u), yielding a fragment at [M-15-28]⁺ or [M-43]⁺.

Cleavage of the CF₃ Group: Although the C-CF₃ bond is strong, loss of a trifluoromethyl radical (•CF₃, 69 u) could occur, producing an ion at [M-69]⁺.

Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment into smaller charged species.

An illustrative table of expected major fragments is shown below.

| m/z Value (Theoretical) | Proposed Fragment Identity | Proposed Loss from Molecular Ion (M⁺) |

| 223 | [C₈H₈F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 208 | [M - CH₃]⁺ | Loss of •CH₃ |

| 193 | [M - CH₂O]⁺ | Loss of CH₂O |

| 180 | [M - CH₃ - CO]⁺ | Loss of •CH₃ and CO |

| 154 | [M - CF₃]⁺ | Loss of •CF₃ |

Note: This fragmentation pattern is predictive and not based on experimental data for the title compound.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. No crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in the literature.

Crystal Packing and Intermolecular Interactions

If a crystal structure were available, the analysis would focus on how individual molecules pack together in the solid state. Key intermolecular interactions would likely include:

Dipole-Dipole Interactions: The molecule is polar due to the electronegative nitrogen, oxygen, and fluorine atoms. These dipoles would play a significant role in the crystal packing.

C-H···O/N/F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methyl C-H donors and the electronegative N, O, or F atoms as acceptors would be expected to guide the supramolecular assembly.

Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially act as halogen bond acceptors.

Without experimental data, the precise nature of these interactions and the resulting crystal packing motif for this compound remain speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

No published studies were found that report the optimized molecular geometry of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine using Density Functional Theory. As such, data on its bond lengths, bond angles, and dihedral angles derived from DFT calculations are not available.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

There are no available computational studies detailing the vibrational frequencies of this compound. A comparison between theoretical and experimental (e.g., FT-IR, Raman) spectroscopic data has not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. Analysis of its electrostatic potential to identify reactive sites for electrophilic and nucleophilic attack is therefore not possible based on current literature.

Electronic Structure Theory

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. Consequently, an analysis of its HOMO-LUMO energy gap, which is crucial for understanding its chemical reactivity and kinetic stability, cannot be provided.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

No Natural Bonding Orbital (NBO) analysis for this compound has been documented. Information regarding intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule is unavailable.

Theoretical Studies on Reactivity and Selectivity

Theoretical investigations into the reactivity and selectivity of pyridine (B92270) compounds typically involve the analysis of the molecule's electronic structure. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity.

For a hypothetical analysis of this compound, one would expect the electron-donating methoxy (B1213986) groups and the electron-withdrawing trifluoromethyl group to significantly influence the electron density distribution of the pyridine ring. This would, in turn, govern the regioselectivity of various chemical reactions. However, without specific computational studies, any discussion on the reactivity and selectivity of this particular compound remains speculative.

Solvation Models in Computational Analysis

The inclusion of solvent effects is critical for accurately modeling chemical processes in solution. Computational chemists employ various solvation models, which can be broadly categorized as explicit or implicit. Explicit models involve the inclusion of individual solvent molecules, offering a high level of detail at a significant computational cost. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a balance between accuracy and computational efficiency. The choice of solvation model can have a substantial impact on the calculated properties and reaction energetics. For this compound, the application of such models would be essential for understanding its behavior in different solvent environments, but no such studies have been reported.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, aiding in the characterization of novel compounds. Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be computed, often with scaling factors to improve agreement with experimental data.

In the case of the related compound, 2-methoxy-3-(trifluoromethyl)pyridine (B55313), researchers have successfully used DFT calculations to predict its FT-IR, FT-Raman, and NMR spectra. These theoretical predictions have shown good correlation with experimental results, demonstrating the reliability of these computational approaches. It is anticipated that similar computational studies on this compound would yield valuable spectroscopic data, though such research is not currently available.

Advanced Research Applications in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is no specific information available in the searched scientific literature regarding the use of 2,3-Dimethoxy-5-(trifluoromethyl)pyridine as a key intermediate in the synthesis of complex organic molecules. While trifluoromethylpyridines, in general, are important building blocks, the specific applications of this dimethoxy-substituted variant are not documented.

Scaffold for the Construction of Heterocyclic Systems

Information on the use of this compound as a scaffold for constructing other heterocyclic systems is not available. The reactivity of the pyridine (B92270) ring could theoretically allow for such transformations, but no specific examples or methodologies have been reported.

Precursor for Advanced Fluorinated Building Blocks

There is no documented evidence of this compound being used as a precursor for the synthesis of other advanced fluorinated building blocks. Research in the field of fluorinated compounds is extensive, but this particular molecule has not been highlighted as a significant starting material.

Strategies for Regioselective Functionalization for Targeted Synthesis

Specific strategies for the regioselective functionalization of this compound have not been described in the available literature. The electronic effects of the methoxy (B1213986) and trifluoromethyl groups would influence the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyridine ring, but dedicated studies on this compound are absent.

Due to the lack of specific data for "this compound," a data table of its reactions or derivatives cannot be generated.

Exploration in Materials Science Research

Utilization in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, the performance and efficiency of devices are critically dependent on the charge-transporting capabilities of the organic materials used. Pyridine-containing compounds have been investigated for both hole-transporting and electron-transporting layers.

Investigation as a Hole-Transporting Material

The suitability of a material for hole transport is largely determined by its Highest Occupied Molecular Orbital (HOMO) energy level and its ability to form stable amorphous films. While pyridine (B92270) derivatives are often explored as electron-transporting materials due to the electron-deficient nature of the pyridine ring, the presence of two electron-donating methoxy (B1213986) groups in 2,3-Dimethoxy-5-(trifluoromethyl)pyridine could potentially raise its HOMO level, making it a candidate for a hole-transporting material (HTM). Research on other substituted pyridines has shown that the introduction of electron-donating moieties can modulate the electronic properties to favor hole transport. nih.govacs.orgrsc.org For instance, pyrene-pyridine integrated systems have been studied as HTMs, where the pyridine unit is functionalized with electron-donating groups to tune the material's properties for efficient device performance. nih.govacs.org

Structure-Performance Relationships in OLED Devices

The relationship between the molecular structure of a material and the performance of an OLED device is a cornerstone of materials design. For a potential HTM like this compound, key structural features would influence device metrics such as current efficiency, power efficiency, and operational stability. The position of the substituents on the pyridine ring is crucial; for example, studies on triphenyl benzene (B151609) derivatives with peripheral pyridine rings have demonstrated that altering the nitrogen atom's position significantly impacts the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting electron-injection and hole-blocking properties. researchgate.net The trifluoromethyl group, with its strong electron-withdrawing nature, would likely influence the material's electron affinity and ionization potential, further impacting charge injection and transport balance within the OLED.

A hypothetical data table illustrating the kind of parameters that would be important in such an investigation is presented below. It is important to note that this data is purely illustrative and not based on experimental results for the specific compound.

Hypothetical Performance Data for an OLED Device Incorporating a Pyridine-Based HTM

| HTM Candidate | HOMO (eV) | LUMO (eV) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (%) |

|---|---|---|---|---|---|

| Compound A | -5.4 | -2.1 | 15.2 | 10.5 | 7.8 |

| Compound B | -5.6 | -2.3 | 12.8 | 8.9 | 6.5 |

| Reference HTM | -5.5 | -2.2 | 14.5 | 9.8 | 7.2 |

Applications in Organic Photovoltaics (OPVs)

In the field of OPVs, the development of efficient and stable electron-transporting materials (ETMs) is a key research focus. The intrinsic electron-deficient character of the pyridine ring makes its derivatives promising candidates for this application.

Evaluation as an Electron-Transporting Material

The primary role of an ETM in an OPV device is to efficiently accept electrons from the donor material and transport them to the cathode. The performance of an ETM is closely linked to its LUMO energy level, electron mobility, and film-forming properties. Pyridine-based materials have been successfully employed as ETMs in organic solar cells, demonstrating their potential to enhance device performance. rsc.org The presence of the strongly electron-withdrawing trifluoromethyl group in this compound would be expected to lower the LUMO energy level, which is a desirable characteristic for an ETM as it can facilitate electron injection from the donor material.

Impact on Device Efficiency and Stability

The incorporation of a novel ETM like this compound would be expected to have a significant impact on the power conversion efficiency (PCE) and long-term stability of an OPV device. The efficiency of an OPV is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). An effective ETM can improve all three parameters by promoting efficient charge separation and transport while minimizing charge recombination. Furthermore, the stability of the device, both under operational stress and environmental exposure, can be influenced by the morphological and chemical stability of the ETM. Research on other pyridine-containing ETMs has shown that they can lead to significant enhancements in both efficiency and stability compared to conventional materials. rsc.org

Below is an illustrative data table showing the kind of metrics used to evaluate the performance of an OPV device with a novel ETM. This data is for illustrative purposes only.

Hypothetical Performance Metrics for an OPV Device with a Pyridine-Based ETM

| ETM Candidate | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| Compound X | 0.85 | 15.2 | 68 | 8.78 |

| Compound Y | 0.82 | 14.8 | 65 | 7.89 |

| Reference ETM | 0.84 | 15.0 | 67 | 8.44 |

Influence of Trifluoromethyl and Dimethoxy Substituents on Electronic and Optical Properties

The electronic and optical properties of this compound are fundamentally dictated by the interplay between the electron-donating dimethoxy groups and the electron-withdrawing trifluoromethyl group.

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry. Its strong inductive effect significantly lowers the electron density of the aromatic ring, which in turn lowers both the HOMO and LUMO energy levels. This can enhance the electron-accepting ability of the molecule, a desirable trait for ETMs in OPVs.

Conversely, the dimethoxy (-OCH3) groups are electron-donating through a resonance effect. These groups increase the electron density on the pyridine ring, which tends to raise the HOMO energy level. The presence of two such groups would have a pronounced effect.

The simultaneous presence of these opposing substituents creates a "push-pull" system within the molecule. This can lead to a smaller HOMO-LUMO gap, which would affect the material's absorption and emission properties. The precise electronic character of this compound would depend on the relative positions and strengths of these substituents. Computational studies, such as Density Functional Theory (DFT), would be invaluable in predicting the exact HOMO and LUMO energy levels, as well as other electronic properties of this specific molecule. nih.gov

Information regarding the thermal stability and degradation pathways of this compound is not available in the public domain based on the conducted comprehensive searches.

The performed searches yielded general information on related, but structurally distinct, chemical compounds. This included studies on the synthesis and general properties of various substituted pyridines, some of which contain either methoxy or trifluoromethyl groups. For instance, information was found on the molecular structure of 5-methoxy-2-(trifluoromethyl)pyridine (B1322062) and the synthesis of a range of (trifluoromethoxy)pyridines. Additionally, literature discussing the general stability and reactivity of trifluoromethylpyridines in the context of their use in agrochemicals and pharmaceuticals was reviewed.

Therefore, the section "7.4. Thermal Stability and Degradation Pathways in Material Applications" cannot be written at this time due to the absence of relevant research findings.

Strategic Applications in Agrochemical Research

Derivatization for Herbicidal Activity Enhancement

The derivatization of the trifluoromethylpyridine core is a key strategy for discovering and enhancing herbicidal activity. A prominent example is the development of Pyroxsulam, a post-emergence herbicide used for controlling grass and broadleaf weeds in cereal crops like wheat. apvma.gov.auscielo.br The chemical structure of Pyroxsulam is N-(5,7-dimethoxy apvma.gov.auagrobaseapp.comepa.govtriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide. scielo.br

The synthesis of Pyroxsulam involves the derivatization of a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) intermediate. This pyridine (B92270) building block is converted into a sulfonyl chloride, which is then coupled with a dimethoxy-triazolopyrimidine amine to form the final sulfonamide herbicide. chemicalbook.com This derivatization is critical for its mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. apvma.gov.auagrobaseapp.com The ALS enzyme is crucial for the biosynthesis of branched-chain amino acids, and its inhibition leads to the cessation of cell division and eventual death of susceptible weeds. apvma.gov.au

Research into related structures has shown that modifications to the pyridine ring and the groups attached to it are crucial for activity. For instance, a series of novel herbicidal compounds were synthesized using 2,3-dichloro-5-trifluoromethylpyridine as a starting intermediate, which underwent a Suzuki cross-coupling reaction followed by nucleophilic substitution to create α-trifluoroanisole derivatives that showed potent herbicidal effects. nih.gov

Design of Insecticidal Agents Based on the Pyridine Scaffold

The trifluoromethylpyridine scaffold is also a foundational structure for the design of novel insecticides. nih.gov Research has focused on incorporating this scaffold into new chemical frameworks to develop agents with high efficacy against various agricultural pests.

One successful approach involves combining the trifluoromethylpyridine moiety with a 1,3,4-oxadiazole (B1194373) ring. nih.govrsc.org A study detailed the design and synthesis of a series of such derivatives and tested their insecticidal activity against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). nih.gov The results indicated that many of these compounds exhibited excellent insecticidal activity. nih.govresearchgate.net For example, several compounds achieved 100% mortality against P. xylostella at a concentration of 250 mg L⁻¹, outperforming the commercial insecticide chlorpyrifos. rsc.org Two compounds in particular, E18 and E27, showed high toxicity against M. separata, with LC₅₀ values comparable to the commercial insecticide avermectin. rsc.orgresearchgate.net

| Compound | Substituent (R) | LC₅₀ (mg L⁻¹) |

|---|---|---|

| E18 | 2-F, 4-Cl | 38.5 |

| E27 | 2-Cl, 4-CF₃ | 30.8 |

| Avermectin (Control) | - | 29.6 |

Data sourced from research on novel trifluoromethylpyridine derivatives. rsc.orgresearchgate.net

This research demonstrates the strategic value of using the trifluoromethylpyridine scaffold as a base for creating new insecticidal agents through molecular hybridization.

Development of Novel Fungicidal Compounds

In fungicidal research, the trifluoromethylpyridine moiety is a component of several potent compounds. The development strategy often involves using chlorinated trifluoromethylpyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), to build more complex molecules. nih.gov

Fluazinam is a broad-spectrum fungicide whose synthesis utilizes 2,3,5-DCTF. nih.gov Its mode of action is the uncoupling of oxidative phosphorylation in fungi. Studies on the structure-activity relationships of Fluazinam's precursors found that the trifluoromethyl-substituted pyridine derivative demonstrated higher fungicidal activity compared to derivatives with chloro, nitro, or cyano groups at the same position. nih.gov

Another important class of fungicides, the succinate (B1194679) dehydrogenase inhibitors (SDHIs), have also incorporated the pyridine scaffold. While not a direct derivative of the title compound, the research into pyridine carboxamide fungicides illustrates the utility of the pyridine ring in developing novel antifungal agents. nih.gov

Structure-Activity Relationship (SAR) Studies in Agrochemical Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the efficacy of agrochemicals derived from the trifluoromethylpyridine scaffold. These studies systematically alter parts of the molecule to determine which chemical features are essential for biological activity.

In Herbicides: For the triazolopyrimidine sulfonamide class of herbicides, which includes Pyroxsulam, SAR studies have been crucial. Research leading to the discovery of the related herbicide penoxsulam (B166495) involved extensive investigation into the sulfonamide linkage and substitutions on both the triazolopyrimidine and N-aryl rings. nih.gov These studies helped identify the optimal combination of substituents for high levels of weed control and crop selectivity. nih.gov The presence and position of methoxy (B1213986) groups, for example, can significantly influence the compound's interaction with the target ALS enzyme. researchgate.net

In Insecticides: For the insecticidal trifluoromethylpyridine-1,3,4-oxadiazole derivatives mentioned previously, a preliminary SAR study indicated that the type of substituent on the terminal benzene (B151609) ring significantly impacts insecticidal activity. researchgate.net It was concluded that introducing electron-withdrawing groups, such as halogens (F, Cl) or a trifluoromethyl group (CF₃), enhanced the insecticidal efficacy. rsc.orgresearchgate.net Conversely, electron-donating groups tended to decrease activity. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) models further revealed that electron-withdrawing groups with appropriate bulk at the 2- and 4-positions of the benzene ring were key to enhancing insecticidal potency. rsc.org

Environmental Fate and Persistence Considerations in Agrochemical Applications

The environmental fate of any agrochemical is a critical consideration in its development. For compounds containing the trifluoromethylpyridine scaffold, this involves assessing their persistence in soil and water, potential for mobility, and degradation pathways.

The herbicide Pyroxsulam is systemic and mobile in both the xylem and phloem of plants. apvma.gov.au Studies on its environmental fate show that it is primarily degraded by soil microbes. Its half-life in soil can vary depending on conditions like temperature and moisture, which affect microbial activity. While many modern herbicides are designed to be less persistent than older chemistries, some pyridine-based herbicides have been noted for their stability. nih.gov

Fluorinated agrochemicals can decompose in the environment into inorganic fluorides. researchgate.net A more significant concern is the potential for some fluorinated compounds, particularly those classified as per- and polyfluoroalkyl substances (PFAS), to be highly persistent in the environment. nih.gov While not all trifluoromethylpyridine-based agrochemicals fall into this category, the strength of the carbon-fluorine bond means that persistence is a key parameter that must be evaluated during the research and development process to ensure minimal long-term environmental impact. researchgate.net

Investigations in Medicinal Chemistry Research

Design and Synthesis of Bioactive Analogues and Derivatives

The strategic design and synthesis of analogues based on the 2,3-Dimethoxy-5-(trifluoromethyl)pyridine scaffold are pivotal in exploring its therapeutic potential. Medicinal chemists employ various synthetic routes to modify the core structure, aiming to enhance biological activity, selectivity, and pharmacokinetic properties.

One common approach involves the nucleophilic aromatic substitution of the methoxy (B1213986) groups. This allows for the introduction of a diverse range of functional groups, including amines, thiols, and larger heterocyclic moieties, leading to the generation of extensive compound libraries. Another key synthetic handle is the potential for functionalization of the pyridine (B92270) ring itself, where transformations can introduce substituents that modulate the electronic and steric properties of the molecule.

The synthesis of these derivatives often begins with commercially available starting materials, followed by a series of well-established organic reactions. For instance, a Suzuki or Stille coupling could be employed at a halogenated precursor of the pyridine ring to introduce various aryl or heteroaryl groups. The general synthetic scheme often involves multiple steps of protection, functional group interconversion, and final deprotection to yield the target analogues.

Illustrative Synthetic Scheme:

A hypothetical synthetic route could involve the initial synthesis of a halogenated 2,3-dimethoxypyridine (B17369), followed by trifluoromethylation. Subsequent diversification at the methoxy positions or other sites on the pyridine ring would then lead to a library of analogues.

Table 1: Examples of Synthesized Bioactive Analogues This table is for illustrative purposes to show the types of derivatives that could be synthesized.

| Compound ID | R1-Substituent (at C2) | R2-Substituent (at C3) | R3-Substituent (at C6) |

|---|---|---|---|

| Parent | -OCH3 | -OCH3 | -H |

| Analog-1 | -NH-Cyclopropyl | -OCH3 | -H |

| Analog-2 | -OCH3 | -S-Phenyl | -H |

| Analog-3 | -OCH3 | -OCH3 | -Morpholino |